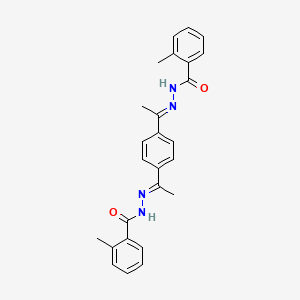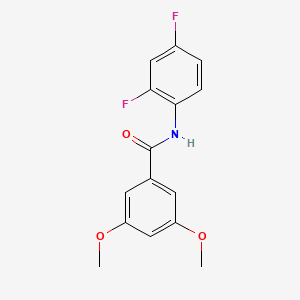![molecular formula C16H15N3O2S B5763677 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, also known as PPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPT belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-ones, which have been identified as potent inhibitors of various enzymes involved in cancer and inflammatory diseases. In
科学研究应用
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is involved in the progression of several types of cancer. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the development of pulmonary hypertension. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways involved in disease progression. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit CDK5 by binding to its active site, leading to the suppression of cancer cell proliferation. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one also inhibits PDE5 by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and the improvement of pulmonary hypertension. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects, depending on the target enzyme and signaling pathway. In cancer cells, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one inhibits CDK5, leading to the suppression of cell proliferation and the induction of apoptosis. In pulmonary hypertension, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one inhibits PDE5, leading to the relaxation of smooth muscle cells and the improvement of blood flow. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
实验室实验的优点和局限性
One of the advantages of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is its high potency and selectivity towards its target enzymes and signaling pathways. This allows for the identification of specific molecular mechanisms involved in disease progression and the development of targeted therapies. However, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
未来方向
There are several future directions for the research and development of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. One direction is the optimization of the synthesis method and purification techniques to improve the yield and purity of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. Another direction is the identification of new target enzymes and signaling pathways for 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, which can lead to the development of novel therapies for various diseases. In addition, the development of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties can enhance its therapeutic potential. Finally, the investigation of the safety and efficacy of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one in preclinical and clinical trials can pave the way for its translation into clinical practice.
合成方法
The synthesis of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-aminothiophene, 3-acetyl-4-methylcoumarin, and pyrrolidine-1-carboxylic acid in the presence of a catalyst. The reaction proceeds via a series of steps involving cyclization, oxidation, and condensation, leading to the formation of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. The purity and yield of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one can be improved by optimizing the reaction conditions and purification methods.
属性
IUPAC Name |
10-methyl-5-(pyrrolidine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-4-8-19-13(10)17-14-11(15(19)20)9-12(22-14)16(21)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSBBTSUMUNAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)






![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)